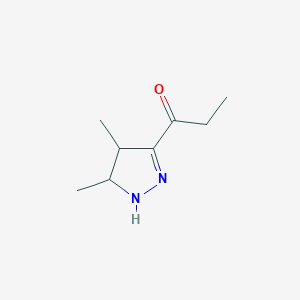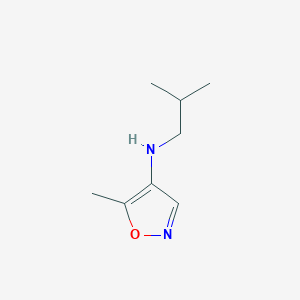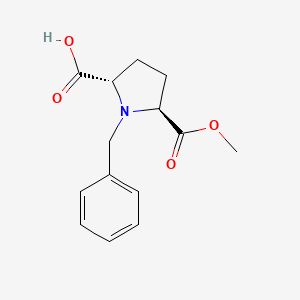
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propanone group attached to the pyrazole ring, with two methyl groups at the 4 and 5 positions of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green catalysts and environmentally friendly solvents can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1H-pyrazole: A similar compound with a pyrazole ring but lacking the propanone group.
1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
Uniqueness
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is unique due to the presence of the propanone group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(4,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one |
InChI |
InChI=1S/C8H14N2O/c1-4-7(11)8-5(2)6(3)9-10-8/h5-6,9H,4H2,1-3H3 |
InChI Key |
JJDQBRHSVPOHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NNC(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)



![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)




